2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRHHGXMHRASQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675169 | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942069-65-0 | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would act as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation. In oxidative addition, a palladium catalyst forms a bond with the organoboron compound. Then, in transmetalation, the organoboron compound transfers its organic group to the palladium.
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds. These compounds could then participate in numerous biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
The compound’s role as a reagent in chemical reactions suggests that its bioavailability would primarily depend on the conditions of the reaction it is used in.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific organic compounds it helps synthesize through Suzuki-Miyaura cross-coupling reactions. These compounds could have various effects, depending on their specific structures and properties.
Biological Activity
The compound 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula: C13H14ClF3BNO2
- CAS Number: 69807-91-6
- Molecular Weight: 305.61 g/mol
- Structure: The compound features a dioxaborolane ring with a trifluoromethyl and chlorophenyl substituent.
Dioxaborolane exhibits several biological activities attributed to its unique structural properties:
- Enzyme Inhibition: Research indicates that Dioxaborolane may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, studies have shown that boron-containing compounds can inhibit the activity of kinases and phosphatases, which are crucial in various signaling cascades.
- Antioxidant Activity: The presence of trifluoromethyl groups enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases.
- Cytokine Modulation: Preliminary studies indicate that Dioxaborolane may influence cytokine production in immune cells. For instance, it has been noted to inhibit the production of pro-inflammatory cytokines such as IL-2 and TNF-α in Jurkat T cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Dioxaborolane:
Case Studies and Research Findings
-
Inhibition of DYRK1A Kinase:
A study on the design of DYRK1A inhibitors highlighted the role of dioxaborolane derivatives in inhibiting this kinase associated with neurodegenerative disorders. The synthesized compounds demonstrated nanomolar-level inhibitory activity against DYRK1A, indicating their potential as therapeutic agents for Alzheimer's disease . -
Anti-inflammatory Effects:
In vitro assays showed that Dioxaborolane significantly reduced cytokine production in immune cells. This suggests its utility in managing inflammatory conditions . -
Toxicity Assessment:
Toxicological evaluations revealed that while Dioxaborolane exhibits some harmful effects upon oral administration (H302 classification), its overall safety profile appears manageable within therapeutic contexts .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of dioxaborolanes exhibit significant anticancer properties. The compound has been studied for its potential to inhibit specific cancer cell lines. For example, studies have shown that similar dioxaborolane compounds can disrupt cellular pathways involved in tumor growth and metastasis .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the inhibition of key enzymes or proteins that are critical for cancer cell survival. For instance, analogs of this compound have been reported to act as inhibitors of phosphatases, which play a crucial role in various signaling pathways related to cancer progression .
Materials Science
Synthesis of Functional Materials
The compound serves as a versatile building block in the synthesis of functional materials. Its boron-containing structure allows for the formation of polymers and coordination complexes that exhibit unique electronic and optical properties. These materials are being explored for applications in organic electronics and photonics .
Nanocomposites
In materials science, dioxaborolanes are being integrated into nanocomposites to enhance their mechanical and thermal properties. The incorporation of this compound can improve the performance characteristics of polymers used in high-performance applications such as aerospace and automotive industries .
Environmental Science
Environmental Remediation
The potential use of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in environmental remediation is an emerging area of research. Compounds with similar structures have demonstrated efficacy in the removal of pollutants from water sources through advanced oxidation processes .
Pesticide Development
Furthermore, the compound's unique chemical properties make it a candidate for developing new pesticides or herbicides that target specific pathways in pests while minimizing environmental impact. Research is ongoing to evaluate its effectiveness and safety compared to traditional agricultural chemicals .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
